molecular formula C11H15NO2 B1600936 Ethyl 2-(4-(aminomethyl)phenyl)acetate CAS No. 62910-48-9

Ethyl 2-(4-(aminomethyl)phenyl)acetate

Cat. No. B1600936
Key on ui cas rn: 62910-48-9
M. Wt: 193.24 g/mol
InChI Key: FMELKQUZTWEFLT-UHFFFAOYSA-N
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Patent
US07166609B2

Procedure details

0.5 g (2.6 mmol) of ethyl (4-cyanophenyl)acetate was dissolved in 70 ml of ethanolic ammonia solution and hydrogenated, at room temperature and under standard pressure, over Raney nickel. After 45 minutes, the mixture was filtered and evaporated. This resulted in 0.42 g (82%) of ethyl (4-aminomethylphenyl)acetate. MS (ES+): m/e=194.11
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:5][CH:4]=1)#[N:2]>N.[Ni]>[NH2:2][CH2:1][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)CC(=O)OCC
Name
Quantity
70 mL
Type
solvent
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
This resulted in 0.42 g (82%) of ethyl (4-aminomethylphenyl)acetate

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
NCC1=CC=C(C=C1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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